Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate
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Overview
Description
Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate is an organic compound known for its unique chemical structure and properties. This compound features a tert-butyl group, a trifluoromethyl group, and a cyclohexyl ring, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate typically involves the catalytic hydrogenation of 4-tert-butylphenol, followed by acetylation of the resulting 4-tert-butylcyclohexanol . The choice of catalyst can influence the isomeric composition of the product. For instance, using Raney nickel as a catalyst yields a high percentage of the trans-isomer, while a rhodium-carbon catalyst favors the formation of the cis-isomer .
Industrial Production Methods: Industrial production methods for this compound often employ continuous-flow biocatalytic processes. These methods utilize commercial alcohol dehydrogenases for the stereoselective reduction of ketones, followed by enzymatic acetylation using Candida antarctica A as a catalyst . This approach ensures high diastereoisomeric purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-tert-Butylcyclohexyl acetate: Known for its use in fragrances and similar structural features.
4-tert-Butylcyclohexyl acrylate: Used in polymer chemistry and has comparable functional groups.
Uniqueness: Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C13H21F3O2 |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
tert-butyl 2-[4-(trifluoromethyl)cyclohexyl]acetate |
InChI |
InChI=1S/C13H21F3O2/c1-12(2,3)18-11(17)8-9-4-6-10(7-5-9)13(14,15)16/h9-10H,4-8H2,1-3H3 |
InChI Key |
BWKXVJHMHBHAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCC(CC1)C(F)(F)F |
Origin of Product |
United States |
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